molecular formula C18H16N2O2S B3012007 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1798520-30-5

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Katalognummer: B3012007
CAS-Nummer: 1798520-30-5
Molekulargewicht: 324.4
InChI-Schlüssel: BBHMJYMJDIKPPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1798520-30-5) is a chemical compound with the molecular formula C18H16N2O2S and a molecular weight of 324.40 g/mol . This benzamide derivative features a distinct molecular architecture, incorporating a 2-methoxybenzamide group linked to a (5-(thiophen-3-yl)pyridin-3-yl)methyl moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research. Benzamide derivatives are extensively investigated in scientific research for their potential to interact with biologically significant targets . Recent studies on structurally similar compounds highlight a strong research interest in benzamide-based molecules as positive allosteric modulators (PAMs) for neurological targets, such as the metabotropic glutamate receptor subtype 1 (mGlu1) . Activation of mGlu1 represents a novel mechanism being explored for the treatment of various disorders, and research tool compounds are essential for validating this target . This suggests that this compound holds significant value as a building block for synthesizing novel compounds and for probing complex biological pathways in neuroscience and oncology. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Eigenschaften

IUPAC Name

2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-17-5-3-2-4-16(17)18(21)20-10-13-8-15(11-19-9-13)14-6-7-23-12-14/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHMJYMJDIKPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinylmethyl Intermediate: This involves the reaction of 5-(thiophen-3-yl)pyridine with a suitable alkylating agent to form the pyridinylmethyl intermediate.

    Coupling with Benzamide: The pyridinylmethyl intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Lewis acids like aluminum chloride can facilitate electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Wirkmechanismus

The mechanism of action of 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Amine Substituents ()

Compounds 4d , 4e , and 4f from Iranian Journal of Pharmaceutical Research (2021) share a benzamide-thiazole scaffold but differ in their substituents:

  • 4d: 3,4-Dichloro, morpholinomethyl, and pyridin-3-yl groups.
  • 4e : 3,4-Dichloro, 4-methylpiperazinylmethyl, and pyridin-3-yl groups.
  • 4f: 3,4-Dichloro, isopropyl(methyl)aminomethyl, and pyridin-3-yl groups.

Key Differences :

  • The absence of chlorine atoms in the target compound may reduce toxicity compared to 4d–4f, which are halogenated.
  • Biological activity: While 4d–4f are speculated to have antimicrobial or kinase-inhibitory properties, the target’s thiophene-pyridine motif could favor interactions with neurological or inflammatory targets .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

This compound features a 3-methylbenzamide core with a hydroxy-dimethyl ethyl group.

Key Differences :

  • The hydroxy-dimethyl group acts as an N,O-bidentate ligand, making it suitable for metal-catalyzed reactions, unlike the target compound’s purely aromatic substituents.
  • The target’s methoxy group may offer better metabolic stability compared to the hydroxy group, which is prone to oxidation or conjugation .
HDAC Inhibitors: Tubastatin A ()

Tubastatin A hydrochloride (N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide) is a Class II HDAC inhibitor.

Key Differences :

  • Tubastatin A’s tetrahydro-pyridoindole system creates a bulky, rigid structure, whereas the target compound’s pyridine-thiophene system is more planar and less sterically hindered.
  • The target lacks the hydroxamic acid group critical for HDAC inhibition, suggesting divergent therapeutic applications (e.g., kinase vs. epigenetic targets) .
Antidiabetic Agent KRP-297 ()

KRP-297 (5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide) is a thiazolidinedione derivative with antidiabetic activity.

Key Differences :

  • KRP-297’s thiazolidinedione moiety activates PPARγ, a mechanism absent in the target compound.
  • The target’s thiophene-pyridine group may favor different pharmacokinetic profiles, such as increased blood-brain barrier penetration compared to KRP-297’s polar trifluoromethyl group .
Ponatinib Analogues ()

Ponatinib derivatives like 17 and 18 feature imidazole and trifluoromethyl groups.

Key Differences :

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide 2-Methoxy, pyridine-thiophene Potential kinase inhibitor
4d (Thiazole derivative) Benzamide-thiazole 3,4-Dichloro, morpholinomethyl Antimicrobial (hypothesized)
KRP-297 Benzamide-thiazolidine 2-Methoxy, thiazolidinedione, CF3 Antidiabetic (PPARγ agonist)
Tubastatin A Benzamide-indole Tetrahydro-pyridoindole, N-hydroxy HDAC inhibitor
Ponatinib analogue 17 Benzamide-imidazole Trifluoromethyl, ethynyl-imidazo[1,2-a]pyridine Kinase inhibitor

Discussion of Structural and Functional Insights

  • Electronic Effects : The target’s thiophene-pyridine system provides electron-rich aromatic regions, favoring interactions with hydrophobic enzyme pockets, unlike the electron-withdrawing chlorine in 4d–4f.
  • Solubility : The methoxy group may improve aqueous solubility compared to halogenated or bulky substituents in analogues like 4d or Tubastatin A.
  • Metabolic Stability : The absence of labile groups (e.g., hydroxamic acid in Tubastatin A) suggests reduced susceptibility to metabolic degradation.

Biologische Aktivität

2-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzamide core with a methoxy group and a thiophenyl-pyridinyl moiety, contributing to its unique properties. Its molecular formula is C18_{18}H18_{18}N2_{2}O2_{2}S, with a molecular weight of approximately 326.4 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

These activities are largely attributed to the compound's ability to interact with various biological targets, including enzymes and receptors.

The mechanism of action for this compound likely involves both covalent and non-covalent interactions with its targets. The compound may influence biochemical pathways that regulate cell growth, apoptosis, and inflammation.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntiviralInhibition of viral replication
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
AntidiabeticModulation of glucose metabolism

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of benzamide, including the target compound, showed significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases .
  • Antimicrobial Properties : Research indicated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Effects : In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyridinylmethyl Intermediate : Reaction of 5-(thiophen-3-yl)pyridine with an alkylating agent.
  • Coupling with Benzamide : The intermediate is coupled with 2-methoxybenzoyl chloride using a base like triethylamine.

Table 2: Synthetic Route Overview

StepDescription
FormationReaction to form pyridinylmethyl intermediate
CouplingCoupling with benzoyl chloride
PurificationHigh-performance liquid chromatography (HPLC)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzamide derivatives like 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide?

  • Methodology : The synthesis typically involves coupling a benzoyl chloride or activated carboxylic acid derivative with a substituted amine under Schotten-Baumann conditions or using coupling agents like HATU/DCC. For example, describes the condensation of aldehydes with hydrazinopyridine derivatives in ethanol, followed by cyclization with sodium hypochlorite. Solvent selection (e.g., ethanol or acetonitrile), acid/base catalysts (e.g., acetic acid or K2_2CO3_3), and purification via vacuum filtration or chromatography are critical for optimizing yield and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Multinuclear NMR (1H, 13C) is essential for confirming regiochemistry and substituent positions, particularly distinguishing thiophene and pyridine ring protons (e.g., δ 7.5–8.5 ppm for aromatic protons). Mass spectrometry (ESI-MS or HRMS) verifies molecular ion peaks, while FTIR identifies functional groups like amide C=O stretches (~1650 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}). HPLC (>95% purity) ensures batch consistency .

Q. What in vitro assays are suitable for preliminary neuropharmacological screening of this benzamide?

  • Methodology : Apomorphine-induced stereotypy tests in rats (as in ) are standard for assessing dopamine receptor modulation. Cell-based assays (e.g., cAMP modulation in HEK293 cells transfected with dopamine D2/D3 receptors) can quantify receptor affinity. Dose-response curves (IC50_{50}) and selectivity ratios (e.g., D2 vs. 5-HT receptors) should be established to prioritize lead compounds .

Advanced Research Questions

Q. How do structural modifications to the thiophene or pyridine moieties influence biological activity?

  • Methodology : demonstrates that substituting the thiophene ring with electron-withdrawing groups (e.g., Cl) or altering the pyridine’s substitution pattern (e.g., para vs. meta) can enhance receptor binding. Computational docking (e.g., AutoDock Vina) into dopamine D2 homology models identifies key interactions (e.g., hydrogen bonding with Ser193 or hydrophobic contacts with Phe389). SAR studies should compare IC50_{50} values across analogs to optimize potency and reduce off-target effects .

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., CYP3A4-mediated metabolism vs. bioavailability)?

  • Methodology : Microsomal stability assays (human/rat liver microsomes) quantify CYP3A4-mediated oxidation ( ). Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers assess intestinal absorption. If high metabolism conflicts with bioavailability, prodrug strategies (e.g., pivaloyloxymethyl esters) or formulation adjustments (nanoparticle encapsulation) can be explored. Pharmacokinetic modeling (e.g., PK-Sim) integrates these data to refine dosing regimens .

Q. How can crystallography or computational modeling elucidate binding modes with target receptors?

  • Methodology : Co-crystallization with dopamine D2 receptor fragments (if available) using SHELX programs ( ) provides high-resolution structural data. For orphan targets, molecular dynamics simulations (GROMACS) predict binding stability. QM/MM calculations (e.g., Gaussian) refine electronic interactions, such as charge transfer between the methoxy group and receptor residues. Cross-validate results with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.